
4-Bromo-1-butyne
Overview
Description
4-Bromo-1-butyne (C₄H₅Br) is a brominated terminal alkyne with the bromine atom positioned on the fourth carbon of a four-carbon chain. Its molecular structure (HC≡C-CH₂-Br) confers unique reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., CuAAC click chemistry) and as a building block for pharmaceuticals and polymers . The compound’s triple bond and bromine substituent enable diverse transformations, including nucleophilic substitutions, additions, and cycloadditions .
Preparation Methods
Direct Bromination of 1-Butyne
Reaction Overview
Direct bromination involves the reaction of 1-butyne (HC≡CCH₂CH₃) with bromine (Br₂) or hydrogen bromide (HBr). The terminal alkyne undergoes anti-Markovnikov addition to yield 4-bromo-1-butyne.
Chemical Equation:
$$ \text{HC≡CCH}2\text{CH}3 + \text{HBr} \xrightarrow{\text{Peroxide}} \text{HC≡CCH}2\text{CH}2\text{Br} $$
Experimental Procedure
- Reactants : 1-Butyne (1.0 equiv), HBr gas (1.2 equiv), and a radical initiator (e.g., benzoyl peroxide).
- Conditions : Reaction proceeds at 0–5°C under inert atmosphere to prevent polymerization.
- Workup : The crude product is purified via fractional distillation (boiling point: 110°C).
Yield and Purity
Advantages and Limitations
- Advantages : Simple setup, commercially available reactants.
- Limitations : Competing side reactions (e.g., dibromination) reduce efficiency.
Organometallic Acetylide Bromination
Reaction Overview
Alkyne organometallic compounds (e.g., copper acetylides) react with brominating agents to form this compound.
Chemical Equation:
$$ \text{HC≡CCH}2\text{CH}2\text{Cu} + \text{Br}2 \rightarrow \text{HC≡CCH}2\text{CH}_2\text{Br} + \text{CuBr} $$
Experimental Procedure
- Reactants : Propargyl alcohol derivatives, CuBr, and Br₂.
- Conditions : Reaction occurs in anhydrous THF at 60–80°C for 12–24 hours.
- Workup : The product is extracted with chloroform and purified via vacuum distillation.
Yield and Purity
Advantages and Limitations
- Advantages : High selectivity, minimal by-products.
- Limitations : Requires costly metal catalysts and stringent anhydrous conditions.
Grignard Reagent Approach
Reaction Overview
Grignard reagents (e.g., methyl magnesium bromide) displace leaving groups from propargyl derivatives to form this compound.
Chemical Equation:
$$ \text{CH}3\text{MgBr} + \text{BrCH}2\text{CH}2\text{C≡CH} \rightarrow \text{HC≡CCH}2\text{CH}2\text{Br} + \text{CH}3\text{MgBr} $$
Experimental Procedure
- Reactants : Propargyl bromide (1.0 equiv), methyl magnesium bromide (1.5 equiv).
- Conditions : Reaction proceeds in dry diethyl ether at −10°C for 4–6 hours.
- Workup : Hydrolysis with NH₄Cl solution, followed by solvent evaporation.
Yield and Purity
Advantages and Limitations
- Advantages : Scalable for industrial production.
- Limitations : Sensitive to moisture, requires cryogenic conditions.
Dehydrohalogenation of 1,4-Dibromobutane
Reaction Overview
1,4-Dibromobutane undergoes double dehydrohalogenation to form this compound.
Chemical Equation:
$$ \text{BrCH}2\text{CH}2\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{Base}} \text{HC≡CCH}2\text{CH}2\text{Br} + 2\text{HBr} $$
Experimental Procedure
- Reactants : 1,4-Dibromobutane (1.0 equiv), KOH (2.2 equiv).
- Conditions : Reflux in ethanol at 80°C for 8–12 hours.
- Workup : Neutralization with HCl, extraction with DCM.
Yield and Purity
Advantages and Limitations
- Advantages : Uses inexpensive starting materials.
- Limitations : Competing elimination pathways reduce yield.
Comparative Analysis of Synthesis Methods
Method | Yield (%) | Purity (%) | Cost | Complexity |
---|---|---|---|---|
Direct Bromination | 60–75 | >90 | Low | Moderate |
Organometallic Bromination | 80–85 | >95 | High | High |
Grignard Reagent | 70–78 | 85–90 | Moderate | High |
Dehydrohalogenation | 65–70 | >88 | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-butyne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Cycloaddition Reactions: It can undergo cycloaddition reactions to form cyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Addition Reactions: Often performed in the presence of catalysts such as palladium or platinum under mild conditions.
Cycloaddition Reactions: Conducted using transition metal catalysts like cobalt or gold under specific temperature and pressure conditions.
Major Products:
Substitution Reactions: Products include alcohols, nitriles, and amines.
Addition Reactions: Products include dihalides and haloalkenes.
Cycloaddition Reactions: Products include various cyclic compounds such as oxazoles and oxadiazoles.
Scientific Research Applications
Chemical Synthesis
4-Bromo-1-butyne serves as a versatile building block in organic synthesis. It is particularly useful in:
- Macrocycle Formation : The compound can participate in cobalt-mediated [2+2+2] cyclotrimerization reactions to synthesize complex macrocyclic structures. These macrocycles are important in various applications, including materials science and drug development .
- Heterocycle Synthesis : It is also employed in the formation of heterocycles such as oxazoles and oxadiazoles through formal [3+2] cycloaddition reactions facilitated by gold catalysts.
Table 1: Synthetic Applications of this compound
Application | Description | Reaction Type |
---|---|---|
Macrocycle Synthesis | Formation of cyclic compounds | Cobalt-mediated cyclotrimerization |
Heterocycle Synthesis | Synthesis of oxazoles and oxadiazoles | Formal cycloaddition |
Biological Research
In the realm of biological research, this compound has been investigated for its potential to modulate enzyme activity:
- Enzyme Inhibition : Studies have shown that this compound can inhibit cyclooxygenase enzymes, which are critical in inflammatory processes. This suggests potential therapeutic applications for inflammatory diseases.
- Protein Modification : The compound is utilized to study protein interactions and modifications, providing insights into metabolic pathways and cellular functions.
Case Study: Enzyme Inhibition
Research indicates that this compound effectively inhibits cyclooxygenase enzymes, demonstrating its potential as a therapeutic agent in managing inflammation. This inhibition could lead to the development of new anti-inflammatory drugs.
Medicinal Chemistry
This compound has been explored for its applications in medicinal chemistry:
- Drug Development : The compound is being investigated for its role in synthesizing bioactive molecules with potential antimicrobial properties, showcasing its utility in drug discovery.
Table 2: Medicinal Applications of this compound
Application | Description | Potential Outcomes |
---|---|---|
Drug Development | Synthesis of bioactive molecules | Antimicrobial agents |
Therapeutic Applications | Investigation of anti-inflammatory properties | New anti-inflammatory drugs |
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it suitable for creating compounds with specific functionalities.
Mechanism of Action
The mechanism of action of 4-Bromo-1-butyne involves its ability to act as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products. The alkyne group also enables it to participate in addition and cycloaddition reactions, forming new carbon-carbon bonds and cyclic structures .
Comparison with Similar Compounds
Positional Isomers
1-Bromo-2-butyne (C₄H₅Br):
- Structure : Br-CH₂-C≡C-CH₃.
- Reactivity : The bromine on the second carbon alters regioselectivity in substitution reactions. Unlike 4-bromo-1-butyne, it is less prone to elimination due to steric hindrance near the triple bond.
- Applications : Used in synthesizing axially chiral compounds and pharmaceuticals .
- Thermodynamics : Higher Br-loss appearance energy (10.375 ± 0.010 eV) compared to this compound (10.616 ± 0.030 eV), indicating greater stability .
3-Bromo-1-butyne (C₄H₅Br):
- Structure : HC≡C-CH(Br)-CH₃.
- Reactivity : Bromine on the third carbon leads to distinct cycloaddition patterns.
- Thermodynamics : Lower Br-loss appearance energy (10.284 ± 0.010 eV) than this compound, reflecting faster dissociation .
Halogen-Substituted Analogues
4-Iodo-1-butyne (C₄H₅I):
- Reactivity : Iodine’s larger atomic radius and weaker C-X bond enhance its leaving group ability, facilitating faster SN2 reactions compared to bromine .
- Stability : More prone to oxidative degradation than this compound.
4-Chloro-1-butyne (C₄H₅Cl):
- Reactivity : Chlorine’s higher electronegativity reduces nucleophilic substitution rates relative to bromine.
- Applications : Less common in pharmaceutical synthesis due to lower reactivity .
Chain-Length Variants
Propargyl Bromide (C₃H₃Br):
- Structure : HC≡C-CH₂Br.
- Reactivity : Shorter chain length limits steric effects, enabling faster additions.
- Applications : Widely used in agrochemicals but less versatile in polymer synthesis compared to this compound .
5-Iodo-1-pentyne (C₅H₇I):
- Structure : HC≡C-CH₂-CH₂-CH₂I.
- Reactivity : Extended chain increases hydrophobicity, influencing solubility in organic solvents.
- Applications : Preferred in lipid-based drug delivery systems .
Functional Group Variants
4-Bromo-1-butene (C₄H₇Br):
- Structure : CH₂=CH-CH₂-CH₂Br.
- Reactivity : The double bond undergoes electrophilic additions instead of alkyne-specific reactions (e.g., cycloadditions).
- Applications : Used in hydrohalogenation reactions but lacks utility in click chemistry .
Data Tables
Table 1: Structural and Thermodynamic Comparison
Table 2: Application Comparison
Mechanistic Insights
- Nucleophilic Substitution : this compound undergoes SN2 reactions more readily than 4-chloro-1-butyne but slower than 4-iodo-1-butyne due to intermediate C-Br bond strength .
- Dissociative Photoionization : this compound’s staggered rotamer cation loses Br to form cyclic C₄H₅⁺, while 1-bromo-2-butyne forms linear CH₂CCCH₃⁺ .
- Click Chemistry : The terminal alkyne in this compound facilitates efficient CuAAC coupling with azides, a reaction less feasible with internal alkynes like 1-bromo-2-butyne .
Biological Activity
Overview
4-Bromo-1-butyne (C4H5Br) is an organic compound belonging to the alkyl halides family, characterized by its alkyne group and a bromine atom attached to the fourth carbon. Its molecular weight is approximately 132.99 g/mol, and it appears as a clear to light yellow liquid at room temperature. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biochemical research due to its unique reactivity and biological implications.
Target of Action
this compound acts primarily as a reactive building block in organic synthesis. It participates in several biochemical pathways, particularly in the formation of complex organic molecules through reactions such as cycloaddition and coupling.
Biochemical Pathways
The compound is involved in the synthesis of macrocycles and heterocycles. For instance, it can undergo cobalt-mediated [2+2+2] cyclotrimerization to form larger cyclic structures, which are essential in various biochemical applications. Additionally, it is utilized in the preparation of oxazoles through formal [3+2] cycloaddition reactions facilitated by gold catalysts.
Result of Action
The biological activity of this compound includes its potential to modulate enzyme activity. It interacts with enzymes such as cyclooxygenases and lipoxygenases, which are critical in fatty acid metabolism. These interactions can lead to the formation of bioactive compounds that influence inflammatory responses and other physiological processes.
Cellular Effects
The effects of this compound on cellular processes are multifaceted:
- Cell Signaling Modulation : It can influence signaling pathways by altering the activity of kinases and phosphatases, affecting gene expression related to cell proliferation, differentiation, and apoptosis.
- Metabolic Impact : The compound can modify cellular metabolism by impacting enzymes involved in glycolysis and oxidative phosphorylation, thus playing a role in energy production within cells.
Molecular Mechanism
At a molecular level, this compound exerts its effects through covalent binding to specific amino acid residues within enzyme active sites. This binding can either inhibit or activate enzymes depending on the nature of the interaction. Furthermore, it can induce changes in gene expression by interacting with transcription factors and regulatory proteins, leading to significant alterations in cellular functions .
Applications in Scientific Research
This compound has diverse applications across various scientific disciplines:
- Organic Chemistry : Used as a versatile building block for synthesizing complex organic structures.
- Biological Research : Investigated for its role in enzyme inhibition studies and protein modifications.
- Medicinal Chemistry : Explored for potential pharmaceutical applications due to its ability to modulate biological pathways.
- Industrial Applications : Employed in producing specialty chemicals and materials.
Data Table: Properties and Reactions of this compound
Property/Reaction | Description |
---|---|
Molecular Formula | C4H5Br |
Molecular Weight | 132.99 g/mol |
Physical State | Clear to light yellow liquid |
Boiling Point | Approximately 110 °C |
Density | 1.417 g/mL at 25 °C |
Solubility | Slightly soluble in methanol; immiscible with water |
Key Reactions | Cobalt-mediated [2+2+2] cyclotrimerization |
Formal [3+2] cycloaddition with gold catalyst | |
Intramolecular 1,3-dipolar cycloaddition |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit cyclooxygenase enzymes, which play a significant role in inflammatory processes. This inhibition suggests potential therapeutic applications for inflammatory diseases.
- Synthesis of Bioactive Compounds : The compound has been successfully used in synthesizing various bioactive molecules that exhibit antimicrobial properties, showcasing its utility in drug development.
- Metabolic Pathway Analysis : Studies have demonstrated that this compound impacts metabolic pathways by altering enzyme activities involved in lipid metabolism, leading to insights into its role as a metabolic modulator .
Q & A
Basic Research Questions
Q. How can 4-Bromo-1-butyne be unambiguously identified in a laboratory setting?
- Methodological Answer: To confirm the identity of this compound (C₄H₅Br, CAS 38771-21-0), use a combination of analytical techniques:
- NMR Spectroscopy: Compare H and C NMR spectra with literature data. The terminal alkyne proton typically appears as a singlet near δ 2.0 ppm, while the brominated carbon resonates around δ 30–40 ppm in C NMR .
- IR Spectroscopy: Confirm the alkyne C≡C stretch (~2100–2260 cm⁻¹) and C-Br bond (~550–650 cm⁻¹) .
- Mass Spectrometry (MS): Look for the molecular ion peak at m/z 132.99 (M⁺) and characteristic fragmentation patterns .
Cross-referencing with databases like Reaxys or SciFinder ensures alignment with published spectral data .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer: this compound is typically synthesized via alkyne bromination or alkylation reactions :
- Bromination of 1-Butyne: React 1-butyne with bromine (Br₂) in a controlled, inert atmosphere (e.g., N₂) to avoid over-bromination. Use stoichiometric monitoring (GC or TLC) to halt the reaction at the mono-brominated stage .
- Alkyne Alkylation: Employ a Sonogashira coupling between propargyl bromide and a terminal alkyne precursor, using a palladium/copper catalyst system. Optimize solvent polarity (e.g., THF or DMF) to enhance yield .
Post-synthesis, purify via fractional distillation (bp ~90–95°C) under reduced pressure to isolate the product .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer:
- Flammability: Store in flame-proof cabinets (flash point: 23°C) away from ignition sources. Use inert gas purging during reactions .
- Toxicity: Wear nitrile gloves and eye protection (H317 skin sensitization risk). Work in a fume hood to avoid inhalation (H301 toxicity) .
- Spill Management: Neutralize spills with activated carbon or vermiculite, avoiding water (risk of spreading). Dispose as halogenated waste .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize alkyne decomposition during this compound synthesis?
- Methodological Answer: Alkyne instability under basic or oxidative conditions necessitates:
- Temperature Control: Maintain reactions below 40°C to prevent polymerization. Use cryogenic setups for exothermic steps .
- Catalyst Selection: Employ copper(I) iodide or Pd(PPh₃)₄ in click chemistry to stabilize intermediates. Monitor via in-situ FTIR for real-time degradation analysis .
- Solvent Optimization: Use anhydrous, deoxygenated solvents (e.g., dichloromethane) with molecular sieves to scavenge moisture .
Q. What analytical strategies resolve contradictions in reported purity data for this compound?
- Methodological Answer: Discrepancies in purity (e.g., 97% vs. lower grades) arise from residual solvents or side products. Mitigate via:
- GC-MS Quantification: Calibrate with an internal standard (e.g., n-dodecane) to quantify impurities like 1-bromo-2-butyne .
- Elemental Analysis: Verify %C (36.31%), %H (3.81%), and %Br (59.88%) against theoretical values to confirm stoichiometric integrity .
- X-ray Crystallography: For crystalline derivatives (e.g., coordination complexes), compare unit cell parameters with literature to validate structural purity .
Q. How does this compound participate in modular synthesis of complex molecules?
- Methodological Answer: Its terminal alkyne and bromine groups enable dual reactivity:
- Click Chemistry: React with azides (Huisgen cycloaddition) using Cu(I) catalysis to form triazoles. Optimize molar ratios (1:1.2 alkyne:azide) for >90% yield .
- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) to install aromatic moieties. Use microwave-assisted heating (80°C, 30 min) for rapid coupling .
- Anion Exchange: Replace bromide with PF₆⁻ or BF₄⁻ for solubility tuning in ionic liquid-based syntheses .
Properties
IUPAC Name |
4-bromobut-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c1-2-3-4-5/h1H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOGWXIKVUXCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454136 | |
Record name | 4-Bromo-1-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38771-21-0 | |
Record name | 4-Bromo-1-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-butyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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